![molecular formula C18H24N2O6S2 B12588113 3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine CAS No. 647852-38-8](/img/structure/B12588113.png)
3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine is a synthetic nucleoside analog This compound is characterized by the presence of an acetyl group at the 3’ position, a tert-butyldisulfanyl group attached to a prop-1-yn-1-yl chain at the 5’ position, and a deoxyuridine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 2’-deoxyuridine.
Acetylation: The 3’-hydroxyl group of 2’-deoxyuridine is acetylated using acetic anhydride in the presence of a base such as pyridine.
Introduction of the Prop-1-yn-1-yl Chain: The 5’ position is modified by introducing a prop-1-yn-1-yl chain through a Sonogashira coupling reaction. This involves the use of a palladium catalyst and a copper co-catalyst.
Disulfide Formation: The tert-butyldisulfanyl group is introduced by reacting the alkyne with tert-butyl disulfide in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine can undergo various types of chemical reactions:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: DTT or TCEP are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various nucleoside analogs with different functional groups at the 3’ position.
Applications De Recherche Scientifique
3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying nucleic acids and influencing biological processes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The disulfide bond may also play a role in redox reactions within the cell, potentially affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyuridine: The parent compound without the acetyl and disulfanyl modifications.
5-Iodo-2’-deoxyuridine: A nucleoside analog with an iodine atom at the 5’ position.
3’-Azido-3’-deoxythymidine (AZT): A nucleoside analog used as an antiretroviral medication.
Uniqueness
3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine is unique due to the presence of both the acetyl and disulfanyl groups, which confer distinct chemical and biological properties. These modifications can influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable tool in various research applications.
Propriétés
Numéro CAS |
647852-38-8 |
|---|---|
Formule moléculaire |
C18H24N2O6S2 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-[5-[3-(tert-butyldisulfanyl)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C18H24N2O6S2/c1-11(22)25-13-8-15(26-14(13)10-21)20-9-12(16(23)19-17(20)24)6-5-7-27-28-18(2,3)4/h9,13-15,21H,7-8,10H2,1-4H3,(H,19,23,24)/t13-,14+,15+/m0/s1 |
Clé InChI |
SZVWSNZJZQYYQF-RRFJBIMHSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C#CCSSC(C)(C)C |
SMILES canonique |
CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C#CCSSC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


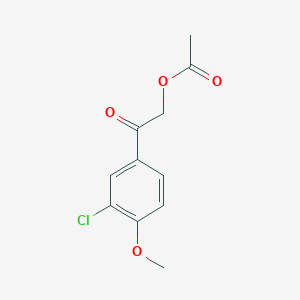
![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)
propanedinitrile](/img/structure/B12588053.png)
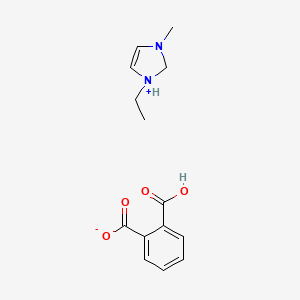
![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)

![2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12588078.png)
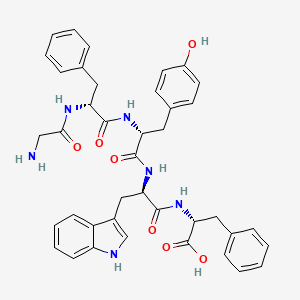
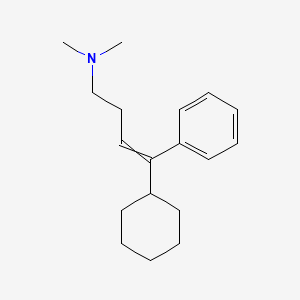
![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)
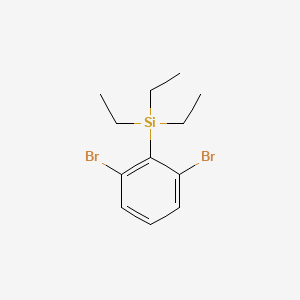
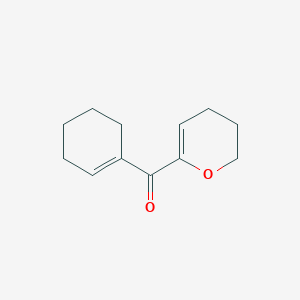
![3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-](/img/structure/B12588130.png)
